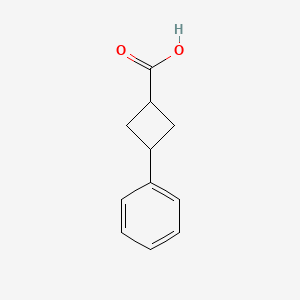

3-Phenylcyclobutanecarboxylic acid

Beschreibung

Significance of Cyclobutane (B1203170) Derivatives in Chemical Research

Cyclobutane derivatives are a fascinating class of molecules that have garnered considerable attention in various fields of chemical research, from medicinal chemistry to materials science. acs.orgontosight.ai The defining feature of these compounds is the cyclobutane ring, a four-membered carbocycle that possesses significant ring strain, estimated to be around 26.5 kcal/mol. socccd.edu This inherent strain imparts unique chemical reactivity and conformational preferences that chemists can exploit in organic synthesis. socccd.edu

In medicinal chemistry, the incorporation of a cyclobutane motif into drug candidates is a strategy used to introduce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. nih.gov The three-dimensional nature of the cyclobutane ring offers opportunities for creating unique molecular shapes that can effectively fill hydrophobic pockets in enzymes and receptors. nih.gov Furthermore, cyclobutane rings can serve as bioisosteres for other chemical groups, such as alkenes or larger cyclic systems, helping to enhance metabolic stability and other pharmacokinetic properties. nih.gov The use of cyclobutanes in drug discovery is on the rise, with a growing number of clinical and preclinical candidates containing this structural moiety. nih.gov

Beyond pharmaceuticals, cyclobutane derivatives are valuable building blocks in organic synthesis. nih.gov Their strained nature makes them susceptible to ring-opening reactions, providing access to a variety of linear and more complex cyclic structures. socccd.edu They are also utilized in cycloaddition reactions and as precursors for the synthesis of other functionalized small molecules. fiveable.me The development of novel synthetic methods to access functionalized cyclobutanes continues to be an active area of research, driven by the potential of these compounds to serve as versatile intermediates for a wide range of chemical applications. nih.gov

Historical Context of 3-Phenylcyclobutanecarboxylic Acid Studies

The study of this compound and its derivatives has a history that reflects the broader development of cyclobutane chemistry. Early investigations into cyclobutanes were often challenging due to the difficulties associated with synthesizing these strained rings. One of the pioneering works specifically on substituted 3-phenylcyclobutanecarboxylic acids was detailed in a 1967 Ph.D. dissertation. acs.org This study laid the groundwork for understanding the synthesis and properties of these compounds.

A key synthetic route to cis-3-phenylcyclobutanecarboxylic acid and its substituted analogues involves the reaction of an appropriate arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate, followed by hydrogenolysis and saponification. acs.org The stereochemistry of the resulting acid can be confirmed through oxidation to cis-1,3-cyclobutanedicarboxylic acid. acs.org

Subsequent research has explored the synthesis of both cis and trans isomers of this compound. For instance, the decarboxylation of 3-phenylcyclobutane-1,1-dicarboxylic acid can yield a mixture of the cis and trans isomers of the monocarboxylic acid. researchgate.net These isomers have served as precursors for other functionalized cyclobutanes, such as cis- and trans-3-phenylcyclobutylamine, which are obtained through the degradation of the corresponding carboxylic acids. researchgate.net

The study of these molecules has also contributed to the understanding of electronic effects transmitted through cyclic systems. Research on the ionization constants of meta- and para-substituted cis-3-phenylcyclobutanecarboxylic acids has provided insights into how the cyclobutane ring mediates the electronic influence of a substituent on a remote functional group. acs.org These fundamental studies are crucial for the rational design of molecules with specific electronic and reactive properties.

The following tables provide a summary of key compounds and their reported physical and spectroscopic data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₂O₂ | 176.21 |

| cis-1,3-Cyclobutanedicarboxylic acid | C₆H₈O₄ | 144.13 |

| Ethyl 3-ketocyclobutanecarboxylate | C₇H₁₀O₃ | 142.15 |

| 3-Phenylcyclobutane-1,1-dicarboxylic acid | C₁₂H₁₂O₄ | 220.22 |

| cis-3-Phenylcyclobutylamine | C₁₀H₁₃N | 147.22 |

| trans-3-Phenylcyclobutylamine | C₁₀H₁₃N | 147.22 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJHQBPJQYNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216232 | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-28-2, 16204-48-1 | |

| Record name | 3-Phenylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Phenylcyclobutanecarboxylic Acid and Its Derivatives

General Synthetic Approaches to Cyclobutanecarboxylic Acids

The construction of the cyclobutane (B1203170) ring, a structural motif present in numerous biologically active compounds and natural products, presents unique synthetic challenges due to ring strain. ontosight.ai Consequently, a variety of synthetic routes have been explored to access cyclobutanecarboxylic acids. These approaches can be broadly categorized into methods involving alkylation-decarboxylation, transformations of ketones and carboxylates, and degradation pathways.

A classic and versatile strategy for the formation of cyclic compounds is through intramolecular cyclization, often followed by a decarboxylation step to yield the final product. This approach is particularly useful for the synthesis of cyclobutanecarboxylic acids.

One of the established methods for preparing cyclobutane derivatives involves the condensation of a malonic ester with a suitable difunctionalized propane (B168953) derivative. In the context of 3-phenylcyclobutanecarboxylic acid, a key intermediate is diethyl 1,1-cyclobutanedicarboxylate, which can be synthesized from the reaction of diethyl malonate with trimethylene dibromide in the presence of a base like sodium ethoxide. georganics.skacs.org This reaction proceeds via a nucleophilic substitution where the enolate of diethyl malonate displaces the bromide ions, leading to the formation of the cyclobutane ring. acs.org

Following the formation of the diester, hydrolysis (saponification) with a strong base such as potassium hydroxide (B78521) is carried out to convert the ester groups into carboxylates. orgsyn.org Subsequent acidification yields 1,1-cyclobutanedicarboxylic acid. The final step involves the thermal decarboxylation of the diacid, typically by heating it to around 160-170°C, which results in the loss of one carboxyl group as carbon dioxide to afford the desired cyclobutanecarboxylic acid. orgsyn.orgchemicalbook.com This general strategy can be adapted for the synthesis of phenyl-substituted analogues.

A specific route to a precursor for this compound involves the alkylation of diethyl malonate with 2-phenylpropane-1,3-diol di-p-toluenesulfonate. The tosylate groups serve as excellent leaving groups for the intramolecular cyclization reaction with the malonate enolate. Subsequent saponification of the resulting diethyl 3-phenylcyclobutane-1,1-dicarboxylate and decarboxylation would yield this compound.

| Reactant 1 | Reactant 2 | Key Steps | Product |

| Diethyl malonate | 2-Phenylpropane-1,3-diol di-p-toluenesulfonate | Alkylation, Saponification, Decarboxylation | This compound |

| Diethyl malonate | Trimethylene dibromide | Condensation, Saponification, Decarboxylation | Cyclobutanecarboxylic acid georganics.skacs.org |

Another important synthetic avenue involves the modification of existing cyclobutane rings, particularly those containing ketone or ester functionalities. These functional groups provide handles for introducing the desired phenyl and carboxylic acid moieties.

A notable method for the synthesis of cis-3-phenylcyclobutanecarboxylic acid and its substituted derivatives involves the reaction of an appropriate arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate. acs.org This Grignard reaction leads to the formation of a tertiary alcohol. Subsequent palladium-catalyzed hydrogenolysis removes the hydroxyl group, and saponification of the ester group yields the final carboxylic acid. acs.org This approach has been successfully employed to prepare a series of meta- and para-substituted cis-3-phenylcyclobutanecarboxylic acids. acs.org The cis configuration of the resulting acids was confirmed through oxidation with ruthenium tetroxide, which yielded cis-1,3-cyclobutanedicarboxylic acid. acs.org

| Starting Material | Reagents | Key Transformations | Product |

| Ethyl 3-ketocyclobutanecarboxylate | Arylmagnesium bromide, Pd/C, H₂, Base | Grignard reaction, Hydrogenolysis, Saponification | cis-3-Arylcyclobutanecarboxylic acid acs.org |

Degradative methods, where a more complex molecule is broken down to a simpler one, can also be a viable strategy for the synthesis of specific cyclobutane derivatives.

The synthesis of 3-phenylcyclobutanone (B1345705), a key precursor, can be achieved through the degradation of 3-phenylcyclobutane-1,1-dicarboxylic acid. ontosight.aichemicalbook.com This process is analogous to the decarboxylation of 1,1-cyclobutanedicarboxylic acid to form cyclobutanone (B123998). chemicalbook.com The resulting 3-phenylcyclobutanone is a solid compound with a molecular weight of 146.19 g/mol . nih.govsigmaaldrich.com This ketone can then undergo various reduction reactions to introduce other functionalities or can be used in further synthetic elaborations. For instance, it can be used in the synthesis of γ-butyrolactones. sigmaaldrich.com

The synthesis of 3-oxocyclobutanecarboxylic acid, a related compound, has been achieved from acetone, bromine, and malononitrile (B47326) through a three-step reaction. google.com

Stereoselective Synthesis of Isomers

The relative orientation of the phenyl and carboxylic acid groups on the cyclobutane ring gives rise to cis and trans diastereomers, each potentially having distinct biological activities and physical properties. Consequently, methods for the stereoselective synthesis of these isomers are of paramount importance.

A common strategy for establishing stereocenters on a cyclobutane ring involves the diastereoselective reduction of a prochiral ketone or an exocyclic double bond. While literature specifically detailing the reduction of 3-phenylcyclobutylidene Meldrum's acid is not extensively available, the reduction of related 3-substituted cyclobutanone derivatives provides a clear precedent for achieving stereocontrol.

The reduction of a 3-substituted cyclobutanone, for instance, can proceed via hydride attack from either the same face (syn) or the opposite face (anti) as the existing substituent. The steric bulk of the reducing agent and the substituent on the ring are critical factors that govern the diastereomeric outcome. Large, sterically hindered reducing agents tend to favor attack from the less hindered face, leading to a higher diastereomeric ratio.

| Precursor Type | General Reaction | Key Factors Influencing Stereoselectivity | Expected Outcome |

| 3-Substituted Cyclobutanone | Ketone Reduction | Steric bulk of reducing agent (e.g., L-Selectride vs. NaBH₄), steric hindrance of the C3-substituent, reaction temperature. | Formation of cis and trans 3-substituted cyclobutanols, which can be further oxidized to the corresponding carboxylic acids. |

| Exocyclic Alkene (e.g., on a Meldrum's acid derivative) | Catalytic Hydrogenation | Choice of catalyst (e.g., Pd/C, PtO₂), solvent, directing effect of nearby functional groups. | Preferential formation of one diastereomer (cis or trans) of the saturated cyclobutane ring. |

Following a synthesis that yields a mixture of diastereomers, purification is essential. For carboxylic acids, recrystallization is a powerful technique to improve the diastereomeric ratio. This method exploits the differences in solubility between the cis and trans isomers, which often arise from their distinct crystal packing efficiencies and intermolecular interactions, such as hydrogen bonding.

A general strategy involves the careful selection of a solvent system in which one diastereomer is significantly less soluble than the other. Furthermore, the separation of acidic isomers can be enhanced by partial neutralization. By adding a specific amount of base to a solution containing a mixture of cis and trans acids, it is possible to selectively precipitate one isomer as its salt or as the free acid, depending on the precise pKa differences and solubility characteristics. This technique of fractional crystallization based on acidity is a well-established method for separating isomeric mixtures of cyclopropane (B1198618) carboxylic acids and can be effectively applied to their cyclobutane counterparts.

Homologation Reactions

Homologation reactions are chemical processes that lengthen a carbon chain by a single methylene (B1212753) (-CH₂) unit. researchgate.net These reactions are particularly useful for converting an available carboxylic acid into its next higher homologue.

The Arndt-Eistert reaction is a classic and widely used homologation method for carboxylic acids. organic-chemistry.orgwikipedia.org The process involves three key steps:

Conversion of the starting carboxylic acid to its acid chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

A metal-catalyzed (typically silver oxide or silver benzoate) or photochemically induced Wolff rearrangement of the diazoketone to form a ketene (B1206846) intermediate. nrochemistry.com This ketene is then trapped by a nucleophile, such as water, to yield the one-carbon-extended carboxylic acid. organic-chemistry.orgnrochemistry.comyoutube.com

For instance, this reaction could be employed to synthesize a substituted 3-phenylcyclobutaneacetic acid from a this compound precursor. A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement generally proceeds with retention of the migrating group's stereochemistry. wikipedia.org

| Homologation Method | Starting Material | Key Reagents | Product |

| Arndt-Eistert Reaction | Carboxylic Acid (R-COOH) | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Homologated Carboxylic Acid (R-CH₂-COOH) |

| Kowalski Ester Homologation | Ester | EtO₂CCH₂P(O)Ph₂, n-BuLi | Homologated Ester |

| Corey-Link Method | Aldehyde | CHCl₃, base; then NaBH₄ | Homologated Carboxylic Acid |

Safer alternatives to the hazardous diazomethane have been developed, such as using (trimethylsilyl)diazomethane. wikipedia.org

Synthesis of Substituted this compound Analogues

Introduction of Fluoroalkyl Substituents

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and acidity. The synthesis of fluoroalkyl-substituted this compound analogues often begins with a suitable cyclobutane precursor, such as a 3-oxocyclobutane carboxylate. researchgate.net

One established route involves the Grignard reaction of a keto-ester with a phenylmagnesium halide, followed by fluorination of the resulting tertiary alcohol. Subsequent functional group manipulations can then yield the desired carboxylic acid. For instance, hitherto unknown cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids were successfully synthesized from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. researchgate.netenamine.net However, attempts to isolate the analogous cis- and trans-1-amino-3-fluoro-3-phenylcyclobutanecarboxylic acids failed due to their instability. researchgate.net

Preparation of cis- and trans-Isomers

The synthesis of specific cis or trans isomers of substituted 3-phenylcyclobutanecarboxylic acids typically involves either a stereoselective reaction or the separation of a diastereomeric mixture. A common precursor for these syntheses is 3-oxocyclobutane carboxylic acid or its esters. researchgate.net

For example, alkylation of diethyl malonate followed by saponification can produce a 3-phenylcyclobutane-1,1-dicarboxylic acid. Subsequent decarboxylation often leads to a mixture of the cis- and trans-3-phenylcyclobutanecarboxylic acids, which must then be separated, typically by chromatography or fractional crystallization.

The synthesis of fluorinated analogues provides another clear example. Treatment of a precursor alcohol with a fluorinating agent can lead to mixtures of isomers. In the synthesis of 3-alkyl- and 3-aryl-3-fluorocyclobutylamines, separation of the intermediate diastereomeric alcohols or amines was achieved by column chromatography. researchgate.net The distinct physical properties of the cis and trans isomers, such as polarity and melting point, facilitate their separation. For example, fluorinated trans-compounds were found to be significantly more lipophilic than their non-fluorinated counterparts, while the difference was marginal for the cis isomers. researchgate.net

Configurational Assignment based on Ruthenium Tetroxide Oxidation

The determination of the stereochemistry of substituted cyclobutane rings is a critical aspect of their synthesis and characterization. For this compound, the assignment of the cis and trans configurations has been definitively established through chemical degradation, specifically by oxidation with ruthenium tetroxide (RuO₄).

In a key study, the cis configuration of a series of m- and p-substituted 3-phenylcyclobutanecarboxylic acids was confirmed by oxidizing the parent compound, cis-3-phenylcyclobutanecarboxylic acid, to a known product. acs.org The oxidation with ruthenium tetroxide cleaved the phenyl ring, converting it to a carboxylic acid, and left the cyclobutane ring intact. This transformation yielded cis-1,3-cyclobutanedicarboxylic acid. The identity of the product as the cis isomer confirmed the stereochemistry of the starting material.

Ruthenium tetroxide is a powerful oxidizing agent capable of cleaving carbon-carbon double bonds and oxidizing aromatic rings under controlled conditions. wikipedia.orgnih.gov It is often generated in situ from a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), and a co-oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.orgorganic-chemistry.org The reaction proceeds by attacking the aromatic ring, ultimately leading to its oxidative degradation to a carboxylic acid, while the saturated cyclobutane core remains. This method provides a reliable chemical correlation to establish the relative stereochemistry of the substituents on the cyclobutane ring.

The general reaction scheme for this configurational assignment is as follows:

cis-3-Phenylcyclobutanecarboxylic acid ---(RuO₄)---> cis-1,3-Cyclobutanedicarboxylic acid

This chemical proof was crucial in a study investigating the transmission of electronic effects through the cyclobutane ring, where a clear understanding of the molecular geometry was paramount. acs.org

Derivatization to Esters and Amides

The carboxylic acid functional group of this compound allows for a variety of derivatization reactions, most commonly to form esters and amides. These derivatives are often synthesized to modify the compound's physical and chemical properties, or as part of the synthesis of more complex molecules.

Esterification: Esters of this compound can be prepared through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common approach. libretexts.orgyoutube.com The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org

Another widely used method is the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This method is particularly effective for more sterically hindered alcohols or when milder conditions are required. wikipedia.org

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride. mdpi.com The subsequent reaction of the acyl chloride with a primary or secondary amine readily yields the desired amide. mdpi.com

Direct amidation of the carboxylic acid with an amine is also possible, though it often requires high temperatures or the use of specific coupling agents to facilitate the dehydration reaction. acs.org Reagents like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation under relatively mild conditions. acs.org

Synthesis of Methyl 3-Phenylcyclobutanecarboxylate

The synthesis of methyl 3-phenylcyclobutanecarboxylate is a straightforward esterification of the parent carboxylic acid. A common and effective method is the Fischer esterification, where this compound is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid. libretexts.orgyoutube.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the methyl ester. youtube.com

Alternatively, methyl esters can be formed under milder conditions using reagents such as acetyl chloride in methanol. nih.gov This method has been shown to be rapid and efficient for the esterification of various carboxylic acids. nih.gov

Stereochemistry and Conformational Analysis of 3 Phenylcyclobutanecarboxylic Acid

Isomerism in Cyclobutane (B1203170) Systems

Unlike open-chain alkanes that exhibit free rotation around their carbon-carbon single bonds, the cyclic structure of cycloalkanes restricts this movement. libretexts.org This rigidity is the basis for stereoisomerism in substituted cyclobutanes. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. libretexts.org

For a 1,3-disubstituted cyclobutane like 3-Phenylcyclobutanecarboxylic acid, two distinct diastereomers, known as geometric isomers, can exist: cis and trans. wikipedia.orglibretexts.org

In the cis -isomer , the phenyl and carboxylic acid functional groups are positioned on the same side of the average plane of the cyclobutane ring. libretexts.orgwikipedia.org

In the trans -isomer , the phenyl and carboxylic acid groups are located on opposite sides of the ring's plane. libretexts.orgwikipedia.org

These isomers are distinct chemical compounds with different physical properties and cannot be interconverted without breaking and reforming chemical bonds. libretexts.org The synthesis of related 1,3-disubstituted cyclobutane carboxylic acids often yields a mixture of these isomers, which can then be separated. acs.org

| Isomer | Substituent Orientation | Relative Position |

| cis-3-Phenylcyclobutanecarboxylic acid | Same side of the ring | Phenyl and Carboxyl groups both "up" or both "down" |

| trans-3-Phenylcyclobutanecarboxylic acid | Opposite sides of the ring | One group "up" and one group "down" |

Conformational Preferences and Ring Puckering

Contrary to early theories that depicted cycloalkanes as flat, planar polygons, cyclobutane adopts a non-planar, puckered conformation. maricopa.edufiveable.me If the cyclobutane ring were perfectly flat, it would suffer from significant torsional strain due to the eclipsing of all C-H bonds, similar to the strain in an eclipsed alkane conformation. libretexts.orgmasterorganicchemistry.comyoutube.com To alleviate this strain, the ring "puckers" or folds into a butterfly-like shape. lumenlearning.comlibretexts.orglibretexts.org This puckering reduces the torsional strain, though it slightly increases the angle strain by compressing the C-C-C bond angles from a planar 90° to approximately 88°. libretexts.orglumenlearning.comlibretexts.org

The degree of puckering in a cyclobutane ring is defined by its dihedral angle, which is the angle between the planes created by three adjacent carbon atoms. For cyclobutane, this out-of-plane dihedral angle is approximately 25° to 35°. maricopa.edulibretexts.orglumenlearning.comyoutube.com This deviation from planarity is crucial as it moves the hydrogen atoms away from a fully eclipsed arrangement, thus stabilizing the molecule. libretexts.org The specific dihedral angles within the ring directly influence the relative positions of the substituents attached to it. aip.org

The introduction of substituents onto the cyclobutane ring creates different possible conformations. The puckered ring features two distinct types of substituent positions: axial-like (pointing more vertically) and equatorial-like (pointing more horizontally). Bulky substituents generally prefer the more spacious equatorial positions to minimize unfavorable steric interactions with other atoms on the ring.

The stability of the cis and trans isomers of this compound is dictated by the steric demands of the phenyl and carboxyl groups.

For the trans -isomer , the most stable conformation allows both the bulky phenyl group and the carboxylic acid group to occupy quasi-equatorial positions. This arrangement minimizes steric strain, making the trans isomer the more stable of the two.

For the cis -isomer , a diequatorial arrangement is impossible. In any puckered conformation, one substituent must occupy a quasi-equatorial position while the other is forced into a more sterically hindered quasi-axial position. This results in greater steric strain compared to the trans isomer.

Substituent Effects on Ring Conformation

Spectroscopic Characterization of Stereoisomers

The distinct geometries of the cis and trans isomers of this compound give rise to unique spectroscopic signatures, which are instrumental in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between cyclobutane stereoisomers. acs.orgresearchgate.netresearchgate.net

Chemical Shifts: The protons and carbons in the cis and trans isomers experience different magnetic environments, leading to different chemical shifts. For instance, a proton in an axial-like position is typically shielded compared to one in an equatorial-like position. The ¹H NMR spectrum of unsubstituted cyclobutane shows a single peak around 1.96 ppm, but substitution breaks this equivalence. nih.govdocbrown.info

Coupling Constants: The vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them. Due to the different puckered conformations and substituent orientations, the ³J values for the ring protons will differ significantly between the cis and trans isomers, providing a clear method for assignment. wikipedia.org

Vibrational (Infrared and Raman) Spectroscopy: The vibrational modes of a molecule are sensitive to its symmetry and structure.

Fingerprint Region: The cis and trans isomers have different symmetries, which results in distinct patterns of absorption bands in the infrared (IR) and Raman spectra, particularly in the complex "fingerprint region" (below 1500 cm⁻¹). docbrown.info These unique patterns allow for the unambiguous identification of each isomer.

Characteristic Vibrations: Studies on cyclobutanecarboxylic acid have identified vibrations associated with the cyclobutane ring system and the carboxylic acid group. dtic.mil For example, C-H stretching vibrations are typically observed around 2900-3000 cm⁻¹, while the carbonyl (C=O) stretch of the hydrogen-bonded carboxylic acid dimer appears as a strong band. docbrown.infodtic.miluci.edu The precise frequencies of these and other modes, such as ring deformation vibrations, can vary between the cis and trans isomers due to their different steric environments and vibrational coupling. researchgate.net

| Spectroscopic Technique | Differentiating Feature | cis-Isomer | trans-Isomer |

| ¹H NMR | Chemical Shifts & Coupling Constants | Unique set of signals reflecting axial/equatorial protons. | Different set of signals; often higher symmetry can lead to a simpler spectrum. |

| ¹³C NMR | Number of Signals & Chemical Shifts | Distinct chemical shifts for ring carbons. | May have fewer signals if the molecule possesses a higher degree of symmetry. |

| IR/Raman | Vibrational Frequencies (Fingerprint) | Unique pattern of absorption bands. | Different and unique pattern of absorption bands. |

Nuclear Magnetic Resonance (NMR) Studies for Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the stereochemistry of organic molecules, and it is particularly instrumental in assigning the configuration of diastereomers such as the cis and trans isomers of this compound. The differentiation between these isomers relies on the analysis of chemical shifts (δ) and spin-spin coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

The spatial arrangement of the phenyl and carboxyl groups relative to the cyclobutane ring profoundly influences the magnetic environment of the ring protons and carbons. This results in distinct spectral patterns for the cis and trans configurations. In the cis isomer, the phenyl and carboxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This geometric difference leads to variations in shielding and deshielding effects experienced by the cyclobutane protons.

A key diagnostic tool in the ¹H NMR spectrum for distinguishing between the two isomers is the coupling constant between the protons on the cyclobutane ring. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Due to the puckered nature of the cyclobutane ring, the dihedral angles between adjacent protons differ significantly between the cis and trans isomers, leading to measurably different coupling constants.

Furthermore, the chemical shifts of the methine protons (the protons attached to the carbons bearing the phenyl and carboxyl groups) and the methylene (B1212753) protons of the cyclobutane ring provide additional evidence for configurational assignment. The anisotropic effect of the phenyl ring can cause either shielding or deshielding of nearby protons depending on their spatial proximity and orientation relative to the ring's π-system. Similarly, the carboxyl group also exerts an influence on the chemical shifts of adjacent protons.

In ¹³C NMR spectroscopy, the chemical shifts of the cyclobutane ring carbons, particularly the carbons bearing the substituents (C1 and C3), are sensitive to the stereochemistry. Steric compression, also known as the gamma-gauche effect, can cause an upfield shift (lower δ value) for a carbon atom that is in a gauche arrangement with another carbon or bulky substituent three bonds away. This effect is often different in the cis and trans isomers, aiding in their differentiation.

Table 1: Representative ¹H NMR Chemical Shift Data (Predicted)

| Proton | Predicted δ (ppm) for cis-isomer | Predicted δ (ppm) for trans-isomer | Multiplicity |

| Phenyl-H | 7.1-7.4 | 7.1-7.4 | m |

| H-1 (CH-COOH) | 3.0-3.4 | 2.8-3.2 | m |

| H-2, H-4 (CH₂) | 2.2-2.6 | 2.0-2.4 | m |

| H-3 (CH-Ph) | 3.5-3.9 | 3.3-3.7 | m |

| COOH | 10-12 | 10-12 | s (br) |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Representative ¹³C NMR Chemical Shift Data (Predicted)

| Carbon | Predicted δ (ppm) for cis-isomer | Predicted δ (ppm) for trans-isomer |

| C=O | 175-180 | 175-180 |

| Phenyl C (quaternary) | 140-145 | 140-145 |

| Phenyl C-H | 125-130 | 125-130 |

| C-1 (CH-COOH) | 40-45 | 38-43 |

| C-2, C-4 (CH₂) | 30-35 | 28-33 |

| C-3 (CH-Ph) | 42-47 | 40-45 |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Reactivity and Reaction Mechanisms Involving 3 Phenylcyclobutanecarboxylic Acid

Electrophilic and Nucleophilic Reactions

The carboxylic acid moiety of 3-phenylcyclobutanecarboxylic acid is the primary site for common electrophilic and nucleophilic substitution reactions such as esterification and amidation.

Esterification of carboxylic acids, including this compound, is a fundamental reaction typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer-Speier esterification, which is an equilibrium-controlled process. chemguide.co.uk

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orglibretexts.org A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to allow for the elimination of water as a leaving group, yielding the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and produces the final ester product. masterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium toward the product side, either an excess of the alcohol reactant is used, or the water byproduct is removed as it forms, often through azeotropic distillation. chemguide.co.uklibretexts.org

While specific yield data for the direct esterification of this compound is not extensively documented in readily available literature, the principles of Fischer esterification are broadly applicable. For instance, studies on related compounds, such as 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid, report the synthesis of its methyl ester as a key intermediate step, implying standard esterification procedures are effective for this class of compounds.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Formation of the ester. |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | To protonate the carbonyl and activate the carboxylic acid. libretexts.org |

| Temperature | Heating | To increase the reaction rate. |

| Equilibrium Shift | Excess alcohol or removal of water | To maximize the yield of the ester product. libretexts.org |

The conversion of this compound to its corresponding amide requires the reaction of the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures. Therefore, the carboxylic acid is usually activated first to facilitate the reaction under milder conditions.

One common method involves the use of coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. A wide array of such reagents is available in organic synthesis.

Common Coupling Reagents for Amidation:

Carbodiimides: such as Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

Uronium/Guanidinium Reagents: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). peptide.com

Phosphonium Reagents: such as DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is noted for reducing the risk of racemization. peptide.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to yield the amide. For example, in syntheses involving the related 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid, diastereomeric amide derivatives were created and separated chromatographically, demonstrating the utility of amidation in this system.

Another strategy is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride reacts readily with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.uk

Table 2: Common Strategies for Amidation of Carboxylic Acids

| Method | Reagents | Key Features |

| Coupling Reagents | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, HBTU) | Mild reaction conditions, high yields. peptide.com |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine) | Highly reactive intermediate, vigorous reaction. libretexts.org |

| Direct Thermal | Carboxylic Acid, Amine, Heat | Simple, but requires high temperatures and can have limited scope. |

Rearrangement Reactions of Cyclobutane (B1203170) Derivatives

The four-membered ring of cyclobutane derivatives is inherently strained, which makes it susceptible to ring-opening reactions under thermal or photochemical conditions.

The thermal decomposition (thermolysis) of cyclobutane and its derivatives is a well-studied process that typically proceeds through a radical mechanism. nih.gov The process is generally endothermic as heat is required to break the chemical bonds in the molecule. wikipedia.org For cyclobutane itself, the primary decomposition pathway involves the cleavage of a carbon-carbon bond to form a 1,4-diradical intermediate. This diradical can then cleave to form two molecules of ethylene.

Studies on Substituent Effects and Electronic Transmission

The electronic properties of the phenyl group are transmitted through the cyclobutane ring, influencing the reactivity of the carboxylic acid. Conversely, substituents on the phenyl ring can modulate the properties of the entire molecule.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the electronic effect of substituents on the reactivity of a reaction center within an aromatic system. wikipedia.org It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction with a substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends only on the specific substituent (e.g., -NO₂, -CH₃, -Cl) and its position (meta or para). It is a measure of the electronic (inductive and resonance) effect of the substituent. chempedia.inforesearchgate.net

ρ (rho) is the reaction constant, which describes the sensitivity of a particular reaction to substituent effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge is built up). wikipedia.org

While a direct Hammett analysis for this compound (where substituents are placed on the phenyl ring) is not found in the surveyed literature, the principles can be applied to understand its reactivity. The reaction constant (ρ) for the ionization of the carboxylic acid would provide insight into how effectively the electronic effects of substituents on the phenyl ring are transmitted through the cyclobutane spacer to the carboxyl group. Generally, the magnitude of ρ decreases as the distance between the substituent and the reaction center increases. Therefore, one would expect the ρ value for substituted 3-phenylcyclobutanecarboxylic acids to be smaller than that for substituted benzoic acids.

Table 3: Representative Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating (Resonance) |

Data sourced from publicly available Hammett constant tables. viu.caunits.it

Analysis of Transmission Factors of Intervening Groups

The cyclobutane ring, although a saturated system, has been shown to transmit electronic effects between substituents. This transmission can be quantified by comparing the Hammett reaction constants (ρ) for the dissociation of a series of substituted acids. A study on 2-(X-phenyl)cyclobutane-1-carboxylic acids demonstrated that the cyclobutane ring facilitates the transmission of substituent effects, albeit to a lesser extent than a conjugated system like a double bond. researchgate.netias.ac.inias.ac.in

The carbons in a cyclobutane ring possess a degree of sp² character, which is believed to be the reason for the transmission of electronic effects. ias.ac.in This partial sp² character allows for some interaction between the p-orbitals, enabling the substituent's influence to reach the carboxylic acid reaction center. ias.ac.in

To quantify this transmission, a comparison was made between the Hammett reaction constants for the dissociation of 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids, cinnamic acids, and 3-phenylpropionic acids. researchgate.netias.ac.in The results indicated that the substituent effect transmitted through the cyclobutane ring in 2-(X-phenyl)cyclobutane-1-carboxylic acids is approximately 18% as effective as that in cinnamic acids, where the transmission occurs through a fully conjugated system. researchgate.netias.ac.in

While this study focused on the 2-phenyl isomer, the principles of electronic transmission through the cyclobutane ring are applicable to the 3-phenyl isomer as well. The intervening saturated carbon atoms of the cyclobutane ring dampen the electronic influence of the phenyl group on the carboxylic acid moiety.

Table 1: Hammett Reaction Constants (ρ) for the Dissociation of Various Acids

| Acid Series | Intervening Group | Hammett ρ | Transmission Efficiency (relative to Cinnamic Acid) |

|---|---|---|---|

| Cinnamic Acids | -CH=CH- | 1.00 (Reference) | 100% |

| 2-(X-phenyl)cyclobutane-1-carboxylic Acids | Cyclobutane Ring | ~0.18 | 18% |

| 3-Phenylpropionic Acids | -CH₂-CH₂- | Lower than cyclobutane | <18% |

Data is based on studies of 2-phenylcyclobutane-1-carboxylic acids as a model for transmission through a cyclobutane ring. researchgate.netias.ac.in

Influence of Substituent Dipole on Reaction Center

The dipole moment of a substituent on the phenyl ring of this compound influences the acidity of the carboxylic acid group. Electron-withdrawing substituents increase the acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive effects. quora.comstackexchange.com Conversely, electron-donating groups decrease acidity (higher pKa). quora.com

The phenyl group itself is generally considered to be weakly electron-withdrawing due to the higher s-character of its sp² hybridized carbons compared to sp³ hybridized carbons. quora.comstackexchange.com This inherent electron-withdrawing nature of the phenyl ring will have a modest acid-strengthening effect on the cyclobutanecarboxylic acid.

The influence of substituents on the phenyl ring is transmitted through the cyclobutane ring to the carboxylic acid. The magnitude of this effect is attenuated by the saturated nature of the cyclobutane ring, as discussed in the previous section. Theoretical calculations can be employed to predict the pKa values of substituted carboxylic acids by correlating various calculated physical parameters with experimental values. rdd.edu.iqresearchgate.net For instance, the pKa values for a series of 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids have been estimated using Taft plots, demonstrating a linear correlation between the pKa and the substituent's Taft σ* constant. ias.ac.in

Table 2: Predicted pKa Values for Substituted 2-Phenylcyclobutane-1-carboxylic Acids

| Substituent (X) on Phenyl Ring | Taft σ* of Substituted Phenyl Group | Predicted pKa |

|---|---|---|

| 4-Methoxy | -0.27 | ~4.73 |

| 4-Methyl | -0.17 | ~4.71 |

| H | 0 | ~4.66 |

| 4-Chloro | 0.27 | ~4.59 |

| 3-Chloro | 0.37 | ~4.57 |

| 4-Nitro | 0.78 | ~4.45 |

These values are estimated based on the Taft plot for 2-fluoroalkylcyclobutane-1-carboxylic acids and serve as an illustration of the substituent effect. The principles are applicable to the 3-phenyl isomer. ias.ac.in

Carbanion Stabilization Studies

The formation and stability of a carbanion adjacent to the cyclobutane ring in derivatives of this compound are influenced by the electronic properties of the four-membered ring.

Interaction of Four-Membered Rings with Adjacent Carbanion Centers

A carbanion is an anionic species with a lone pair of electrons on a carbon atom, making it a strong nucleophile. libretexts.org The stability of a carbanion is enhanced by several factors, including the inductive effect of adjacent electronegative atoms and resonance delocalization of the negative charge. libretexts.org

In the case of a carbanion formed at a carbon atom attached to a cyclobutane ring, the ring itself can influence stability. The carbon atoms of the cyclobutane ring have a slightly higher s-character in their C-H bonds compared to acyclic alkanes, which can contribute to stabilizing an adjacent negative charge. ias.ac.in Furthermore, electronegative substituents on the ring can withdraw electron density and stabilize the carbanion. siue.edu

While significant research has been conducted on the stabilizing effect of cyclopropyl (B3062369) rings on adjacent positive charges (cyclopropylmethyl cations), the interaction with adjacent carbanions is less documented for cyclobutane systems. However, general principles of carbanion stability suggest that the cyclobutane ring, with its partial sp² character, can provide some degree of stabilization to an adjacent carbanionic center through inductive and hyperconjugative effects. ias.ac.inwikipedia.org

Homoconjugative Interaction Investigations

Homoconjugation is the interaction of two π-systems separated by a non-conjugating group, such as a CH₂ group. In the context of the 3-phenylcyclobutyl system, a potential homoconjugative interaction could occur between the π-system of the phenyl ring and a carbanionic center attached to the cyclobutane ring.

This type of interaction involves the overlap of the p-orbitals of the phenyl ring with the orbital containing the lone pair of the carbanion, transmitted "through space" or "through bond." Such an interaction would delocalize the negative charge, thereby stabilizing the carbanion. While this phenomenon is well-established for other systems, specific investigations into homoconjugation within the 3-phenylcyclobutylcarbanion are not extensively reported in the literature.

Theoretical studies on related systems, such as cyclophanes, have explored the concepts of through-bond and through-space interactions, which are fundamental to understanding homoconjugation. acs.org These studies indicate that even through saturated frameworks, electronic communication can occur. The geometry of the 3-phenylcyclobutane system, with its puckered ring, would dictate the efficiency of any such homoconjugative overlap.

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting molecular properties and reaction mechanisms with a favorable balance of accuracy and computational cost.

While specific DFT studies on the reaction mechanisms of 3-phenylcyclobutanecarboxylic acid are not extensively documented in the literature, DFT has been widely applied to understand the reactivity of related cyclobutane (B1203170) derivatives. For instance, DFT calculations have been instrumental in elucidating the mechanisms of transition metal-catalyzed reactions involving cyclobutanes. These studies often reveal the intricate details of oxidative addition, reductive elimination, and the role of ligands in controlling stereoselectivity. In the context of this compound, DFT could be employed to model reactions such as decarboxylation, ring-opening, and functional group transformations, providing valuable information on transition state geometries and activation energies.

Furthermore, DFT analysis has been successfully used to understand the γ-lactonization of unactivated primary C-H bonds in cyclobutanecarboxylic acid derivatives catalyzed by manganese complexes. hcpgcollege.edu.insciengine.com These studies indicate that the reaction proceeds via a rebound-type mechanism involving a highly reactive Mn(IV)-oxyl intermediate. hcpgcollege.edu.insciengine.com The rigidity of the cyclobutane framework can influence site-selectivity, preventing lactonization within the ring itself. hcpgcollege.edu.insciengine.com

The formation of carbocations is a key aspect of many organic reactions. Computational studies, particularly using DFT, are crucial for determining the relative stabilities (energy minima) and the energy barriers for the interconversion of these reactive intermediates. For carbocations derived from this compound, the position of the positive charge would significantly influence its stability and subsequent reaction pathways.

A computational study on 1-phenylcyclobutane-1,3-diyliums using DFT has provided insights into the substituent effects on the stabilities of dications in the gas phase. libretexts.org This research highlights the significant role of the phenyl group in stabilizing cationic centers within a cyclobutane ring through resonance. Such computational approaches could be extended to model the carbocations of this compound, predicting the most stable carbocationic intermediates and the potential for rearrangements, such as ring expansion or contraction. The relief of ring strain is a significant driving force in carbocation rearrangements involving cyclobutane rings. msu.edu

Table 1: Hypothetical Relative Energies of Carbocations Derived from this compound (Illustrative)

| Carbocation Position | Phenyl Group Position | Carboxyl Group Position | Predicted Relative Stability (kcal/mol) | Notes |

| C1 (with -COOH) | C3 | C1 | High | Destabilized by the electron-withdrawing carboxyl group. |

| C2 | C3 | C1 | Moderate | Stabilized by hyperconjugation from adjacent C-H bonds. |

| C3 (benzylic) | C3 | C1 | Low (Most Stable) | Significantly stabilized by resonance with the phenyl ring. |

| C4 | C3 | C1 | Moderate | Similar to C2, stabilized by hyperconjugation. |

This table is illustrative and based on general principles of carbocation stability. Actual values would require specific DFT calculations.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites of nucleophilic and electrophilic attack. The ESP is calculated from the electron density and provides a color-coded representation of the potential on the molecular surface.

For this compound, an ESP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack or coordination to metal cations. Conversely, the acidic proton of the carboxyl group would appear as a region of high positive potential (blue), highlighting its electrophilicity. The phenyl ring would exhibit a more complex potential surface, with regions of negative potential above and below the plane of the ring due to the π-electron cloud. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in biological systems and crystal packing.

Semi-empirical Calculations (e.g., MNDO) on Acidity

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), offer a faster, though less accurate, alternative to ab initio and DFT methods for calculating molecular properties. acs.org These methods are particularly useful for larger molecules or for preliminary scans of potential energy surfaces.

The acidity of a carboxylic acid is determined by the stability of the corresponding carboxylate anion. libretexts.org Semi-empirical calculations can be used to estimate the pKa of this compound by calculating the difference in the heats of formation between the acid and its conjugate base.

The acidity is influenced by the inductive and resonance effects of the substituents. The phenyl group in this compound is expected to have an electron-withdrawing inductive effect due to the higher s-character of the sp2 hybridized carbons of the phenyl ring compared to the sp3 hybridized carbons of the cyclobutane ring. This inductive effect would stabilize the carboxylate anion and increase the acidity of the carboxylic acid compared to cyclobutanecarboxylic acid itself.

Table 2: Comparison of Calculated and Experimental pKa Values of Related Carboxylic Acids

| Carboxylic Acid | Experimental pKa | Calculated pKa (Hypothetical MNDO) |

| Formic Acid | 3.77 | 3.80 |

| Acetic Acid | 4.76 | 4.70 |

| Benzoic Acid | 4.20 | 4.15 |

| Cyclohexanecarboxylic Acid | 4.90 | 4.85 |

| Cyclobutanecarboxylic Acid | 4.79 | 4.75 |

| This compound | Not available | ~4.5 (Estimated) |

The calculated pKa values are hypothetical and for illustrative purposes. The estimated pKa for this compound is based on the expected inductive effect of the phenyl group.

Conformational Analysis through Computational Methods

The conformational landscape of this compound is primarily defined by the puckering of the cyclobutane ring and the spatial orientation of the phenyl and carboxylic acid substituents. Computational chemistry offers powerful tools to investigate these conformational preferences, providing insights into the molecule's three-dimensional structure and energetic properties.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure. ic.ac.ukdalalinstitute.com This puckering results in two primary, interconverting conformations. For a substituted cyclobutane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents with the ring and with each other.

In the case of this compound, both the cis and trans isomers exist, each with its own set of preferred conformations. The phenyl group, being sterically demanding, is generally favored to be in an equatorial position to minimize steric hindrance. researchgate.net Similarly, the carboxylic acid group will have its own preference for either an axial or equatorial position, which can be influenced by intramolecular interactions.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are employed to model these systems. illinois.eduresearchgate.netillinois.edu For instance, potential energy surface scans can be performed using functionals like B3LYP with basis sets such as aug-cc-pVTZ to explore the ring-puckering and the rotational barriers of the substituents. illinois.eduresearchgate.netillinois.edu These calculations help in identifying the stable conformers and quantifying the energy differences between them. A study on the closely related cyclobutanecarboxylic acid identified four distinct stable conformers that can readily interconvert. illinois.edu

Research on analogous compounds, such as 2-substituted cyclobutane-α-amino acid derivatives, has shown that an equatorial substituent can modulate the conformational preference of the ring puckering. nih.govacs.org While specific computational data for this compound is not extensively published, the principles from related systems allow for a reliable theoretical model.

Below is a data table summarizing the expected conformational preferences for the isomers of this compound based on computational studies of analogous molecules.

| Isomer | Conformer | Phenyl Group Position | Carboxylic Acid Group Position | Expected Relative Stability |

| trans | Diequatorial | Equatorial | Equatorial | Most Stable |

| trans | Diaxial | Axial | Axial | Least Stable |

| cis | Axial-Equatorial | Axial | Equatorial | Less Stable |

| cis | Equatorial-Axial | Equatorial | Axial | Less Stable |

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediate in Complex Molecule Synthesis

3-Phenylcyclobutanecarboxylic acid serves as a key precursor for a variety of more complex molecular architectures, leveraging the reactivity and defined stereochemistry of its cyclobutane (B1203170) core.

A notable class of natural products featuring a core structure related to this compound is the grahamines. These are complex tropane (B1204802) alkaloids isolated from the Chilean plant Schizanthus grahamii. nih.govresearchgate.net The central scaffold of these molecules is a 2-methyl-4-phenyl-cyclobutane-1,2,3-tricarboxylate moiety, which is esterified with multiple tropane units. researchgate.net

The biosynthesis of the cyclobutane core in grahamines is hypothesized to occur via a [2+2] photocycloaddition reaction between derivatives of cinnamic acid and other olefinic precursors. This photochemical reaction forms the characteristic four-membered ring. In laboratory synthesis, this suggests that phenyl-substituted cyclobutane structures are essential building blocks for accessing these intricate natural products. While grahamine itself is a complex ester, its fundamental phenylcyclobutane skeleton highlights the importance of precursors like this compound in the retrosynthetic analysis and potential total synthesis of this alkaloid family. researchgate.netnih.gov

Cyclobutylamines are recognized as important structural motifs in medicinal chemistry. The conversion of this compound to 3-phenylcyclobutylamine provides a direct pathway to this class of compounds. A standard and reliable method for this transformation is the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to yield the corresponding primary amine. wikipedia.orgmasterorganicchemistry.com The synthesis begins with the conversion of the carboxylic acid to an activated form, such as an acyl chloride or mixed anhydride, which is then reacted with an azide salt (e.g., sodium azide) to form the acyl azide intermediate. Gentle heating of the acyl azide of this compound induces the rearrangement, where the phenylcyclobutyl group migrates with retention of configuration, releasing nitrogen gas to form 3-phenylcyclobutyl isocyanate. Subsequent hydrolysis of the isocyanate in the presence of water or acid furnishes the target 3-phenylcyclobutylamine. nih.govorganic-chemistry.org This method is valued for its mild conditions and broad applicability. numberanalytics.com

Gamma-butyrolactones (GBLs) are five-membered lactones prevalent in natural products and valued as synthetic intermediates. nih.govsemnan.ac.ir this compound can be envisioned as a precursor to phenyl-substituted γ-butyrolactones through a ring-expansion reaction. Such reactions typically proceed via a carbocation intermediate adjacent to the ring, which triggers the migration of a carbon-carbon bond of the strained cyclobutane ring to form a more stable five-membered ring. chemistrysteps.comstackexchange.com

One potential pathway involves the conversion of the carboxylic acid to a derivative with a leaving group on the adjacent carbon. For instance, conversion to a (3-phenylcyclobutyl)methanol (B13069837) derivative followed by activation of the hydroxyl group could initiate a pinacol-type rearrangement. The driving force for this expansion is the relief of ring strain in the four-membered cyclobutane, which has a strain energy of approximately 26 kcal/mol, in favor of the less strained five-membered cyclopentane-like structure of the γ-butyrolactone. chemistrysteps.comstackexchange.com While numerous methods exist for synthesizing GBLs from various starting materials, the use of cyclobutane precursors represents a strategic approach to building specific substitution patterns on the lactone ring. nih.govicm.edu.plresearchgate.net

Development of Compounds with Specific Properties

The rigid, three-dimensional structure of the cyclobutane ring is increasingly exploited to create molecules with specific conformational constraints and physicochemical properties, which is particularly advantageous in drug design and asymmetric catalysis.

The 1,3-disubstituted cyclobutane scaffold, directly accessible from this compound, is a "privileged" structural motif in modern medicinal chemistry. Its incorporation into drug candidates can confer several benefits. The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can enhance binding to biological targets. Furthermore, replacing more flexible linkers (like ethyl groups) or planar aromatic rings with a cyclobutane ring can improve metabolic stability, increase aqueous solubility, and optimize binding affinity by better complementing the three-dimensional architecture of protein binding sites.

This strategy has been successfully applied in the development of various therapeutic agents. For example, the cis-1,3-disubstituted cyclobutane scaffold is a key component of TAK-828F, a potent and selective inverse agonist of the RORγt nuclear receptor, which is a target for treating autoimmune diseases. The specific geometry of the cyclobutane core in this molecule is crucial for its activity.

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. Chiral molecules derived from this compound are potential candidates for use as ligands in metal-catalyzed reactions. mdpi.commdpi.com

The synthesis of such ligands would involve converting the carboxylic acid group into a coordinating functional group (e.g., a phosphine, amine, or alcohol) and potentially resolving the chiral centers of the cyclobutane ring to obtain enantiomerically pure compounds. The defined stereochemistry and conformational rigidity of the 3-phenylcyclobutane backbone can create a well-defined chiral environment around a metal center. nih.govnih.gov This controlled environment can effectively discriminate between the two prochiral faces of a substrate, leading to high enantioselectivity in reactions such as asymmetric hydrogenations, cross-couplings, or cycloadditions. nih.govmdpi.comresearchgate.net Although the direct application of ligands derived from this compound is an emerging area, the principles of ligand design strongly suggest its potential as a valuable scaffold. mdpi.com

Contributions to Material Science Research

The unique structural characteristics of this compound, featuring a strained cyclobutane ring and a rigid phenyl group, position it as a compound of interest for the synthesis of novel polymers and advanced materials. While specific research dedicated exclusively to the material science applications of this compound is not extensively documented in publicly available literature, its potential can be inferred from broader studies on related cyclobutane derivatives and dicarboxylic acids in polymer chemistry.

The incorporation of the 3-phenylcyclobutane moiety into polymer backbones is anticipated to impart unique thermal and mechanical properties. The rigidity of the cyclobutane and phenyl rings can enhance the glass transition temperature (Tg) and thermal stability of polymers such as polyesters and polyamides. This is a desirable characteristic for engineering plastics and high-performance materials.

Research into polymers derived from other cyclic and aromatic dicarboxylic acids has demonstrated the significant impact of the monomer structure on the final properties of the material. For instance, the synthesis of polyamides and polyesters from various dicarboxylic acids has been shown to yield materials with a wide range of thermal stabilities and mechanical strengths. rsc.orgresearchgate.net The principles from these studies suggest that this compound could serve as a valuable monomer or co-monomer in the development of new materials.

The synthesis of polymers using monomers containing cyclobutane rings has been an area of active investigation. beilstein-journals.org These studies often highlight the challenges and opportunities associated with the stereocontrolled synthesis of such polymers. The spatial arrangement of the substituents on the cyclobutane ring can influence the polymer's morphology and properties. In the case of this compound, the cis and trans isomers would likely lead to polymers with distinct microstructures and, consequently, different physical characteristics.

Potential Polymer Architectures

The bifunctional nature of this compound (a carboxylic acid group and a phenyl ring that can be further functionalized) allows for its potential use in various polymerization reactions:

Polyesters: Through condensation polymerization with diols, this compound could form polyesters. The properties of these polyesters would be influenced by the choice of the diol and the stereochemistry of the cyclobutane ring.

Polyamides: Reaction with diamines would yield polyamides. The rigidity of the 3-phenylcyclobutane unit could lead to polyamides with high strength and thermal resistance, analogous to other semi-aromatic polyamides. rsc.orgyoutube.com

While detailed experimental data for polymers derived specifically from this compound is scarce, the table below illustrates the type of data that would be critical in characterizing such novel materials, based on studies of similar polymer systems.

| Potential Polymer | Potential Monomers | Anticipated Thermal Properties | Potential Applications |

| Polyester | This compound, Ethylene Glycol | High Tg, Good thermal stability | Engineering plastics, Fibers |

| Polyamide | This compound, Hexamethylenediamine | High melting point, High tensile strength | High-performance films, Coatings |

It is important to note that this table is illustrative and based on the expected properties derived from the general knowledge of polymer chemistry. rsc.orgresearchgate.net Further experimental research is necessary to synthesize and characterize these potential polymers to fully understand the contributions of the 3-phenylcyclobutane moiety to material science.

Analytical Methodologies for 3 Phenylcyclobutanecarboxylic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 3-Phenylcyclobutanecarboxylic acid, providing the necessary separation from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of organic acids like this compound due to its high resolution and the ability to analyze non-volatile and thermally labile compounds. shimadzu.com Several HPLC modes are applicable, each employing different separation mechanisms.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and powerful method for the separation of organic compounds. phenomenex.com In this technique, a non-polar stationary phase is used with a polar mobile phase. phenomenex.com For carboxylic acids, which are polar, the mobile phase composition is critical for achieving adequate retention and separation. shimadzu.com By adjusting the mobile phase pH to be acidic, the ionization of the carboxylic acid group is suppressed, making the molecule less polar and allowing it to be retained on a reversed-phase column. nih.gov

UV detection is frequently paired with RP-HPLC for the analysis of compounds containing chromophores. nih.gov The phenyl group in this compound allows for its detection by UV absorbance. researchgate.netnih.gov The selection of an appropriate wavelength, typically where the analyte exhibits maximum absorbance, is crucial for achieving high sensitivity. nih.gov

Table 1: Typical RP-HPLC-UV Parameters for Carboxylic Acid Analysis

| Parameter | Condition | Source |

| Column | C18 or C8 | phenomenex.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., formic acid, phosphoric acid) | sielc.comyoutube.com |

| Detection | UV Absorbance (e.g., 210 nm, 220 nm) | nih.govresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Temperature | Ambient or controlled (e.g., 40°C) | researchgate.net |

Ion Exclusion Chromatography

Ion exclusion chromatography (ICE) is a specialized HPLC technique particularly effective for separating weak acids, such as carboxylic acids, from strong acids and other sample matrix components. shimadzu.comdiduco.comphenomenex.com The separation mechanism is based on the principle of Donnan exclusion from the pores of a stationary phase that has the same charge as the ionized analytes. diduco.com For carboxylic acids, which form anions, a cation exchange stationary phase with negatively charged functional groups is used. diduco.com

In ICE, highly ionized strong acids are repelled by the stationary phase and elute quickly, while weakly ionized acids like this compound can penetrate the pores to varying degrees based on their pKa and hydrophobicity, leading to their separation. diduco.comnih.gov The mobile phase is typically a dilute strong acid solution. diduco.com

Ion exchange chromatography (IEC) separates molecules based on their net charge. bio-rad.comdcu.ie This technique utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. bio-rad.comiajps.com For the analysis of this compound, which is an acid, an anion exchange column would be employed. bio-rad.comdcu.ie

The retention of the analyte is influenced by the pH and ionic strength of the mobile phase. dcu.iemit.edu By manipulating these parameters, the binding of the carboxylate anion to the stationary phase can be controlled, allowing for its separation from other charged and uncharged species in the sample. bio-rad.comdcu.ie IEC is a powerful technique for purifying and analyzing charged biomolecules and organic acids. dcu.ieiajps.com

Gas Chromatography (GC)

Gas chromatography is another principal analytical technique that can be applied to the analysis of this compound. However, due to the low volatility and high polarity of carboxylic acids, derivatization is often a necessary prerequisite for successful GC analysis. colostate.edulmaleidykla.ltchromforum.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for the identification and quantification of volatile and semi-volatile compounds. nih.gov For carboxylic acids, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC analysis. colostate.edunih.gov Common derivatization techniques include silylation and alkylation (e.g., methylation). colostate.eduresearchgate.net

Once derivatized, the analyte can be separated on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides detailed structural information, which aids in the unequivocal identification of the compound. nih.govresearchgate.net This method offers excellent sensitivity and is suitable for trace-level analysis. nih.govnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids